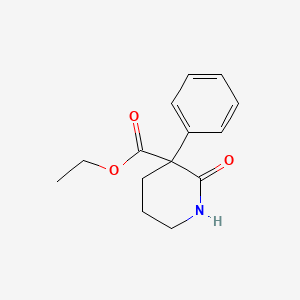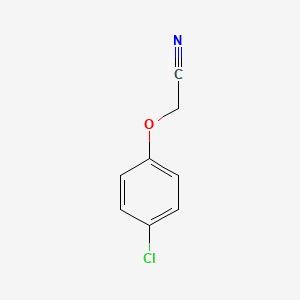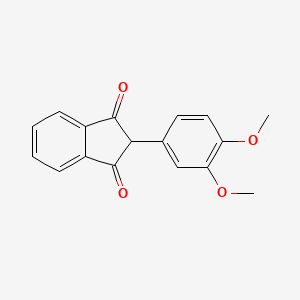
4-chloro-N,N-dimethylquinolin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N,N-dimethylquinolin-7-amine is a useful research compound. Its molecular formula is C11H11ClN2 and its molecular weight is 206.67 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 336050. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Cytotoxicity Evaluation 4-chloro-N,N-dimethylquinolin-7-amine serves as a precursor in the synthesis of various 4-aminoquinoline derivatives. These derivatives have been synthesized and evaluated for their cytotoxic effects on human breast tumor cell lines, MCF7 and MDA-MB468. Notably, certain derivatives have shown significant cytotoxicity, suggesting potential applications in developing new anticancer agents. One derivative, in particular, showed high potency against MDA-MB 468 cells, indicating the potential for 4-aminoquinoline to serve as a prototype molecule for anticancer drug development (Haiwen Zhang et al., 2007).
Amination Reactions Research into the amination of 4-chloroquinoline derivatives has provided insights into the reactivity and potential applications of these compounds in organic synthesis. The amination activity varies with the electronic and steric effects of the substituents, influencing the yields of the amination products. This has implications for designing synthetic pathways for new compounds (Jui-Ying Tsai et al., 2008).
Antimalarial Activity The structural modification of 4-aminoquinoline derivatives has led to the synthesis of compounds with significant antimalarial activity. These compounds have shown high efficacy against both chloroquine-sensitive and resistant strains of Plasmodium falciparum, the parasite responsible for malaria. The research underscores the importance of 4-aminoquinoline derivatives in the development of new antimalarial agents (Paul Beagley et al., 2002; Paul Beagley et al., 2003).
Fluorescence-Based Analytical Methods A novel fluorigenic reagent, 2,6-dimethylquinoline-4-(N-succinimidyl) formate (DMQF-OSu), has been synthesized, showcasing the utility of quinoline derivatives in analytical chemistry. This reagent reacts with primary and secondary aliphatic amines to yield strong fluorescence, allowing for the sensitive and simple determination of aliphatic amines in environmental samples (L. Cao et al., 2003).
Propiedades
IUPAC Name |
4-chloro-N,N-dimethylquinolin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-14(2)8-3-4-9-10(12)5-6-13-11(9)7-8/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSILXKGPRQLNLJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=NC=CC(=C2C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00318798 |
Source


|
| Record name | 4-chloro-N,N-dimethylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00318798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
178984-46-8 |
Source


|
| Record name | 4-chloro-N,N-dimethylquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00318798 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 7-cyano-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylate](/img/structure/B1347134.png)











